8-pCPT-2-O-Me-cAMP-AM

Cell Permeability Prodrug Activation cAMP Signaling

8-pCPT-2-O-Me-cAMP-AM (CAS 1152197-23-3) is an acetoxymethyl (AM) ester prodrug of the cyclic adenosine monophosphate (cAMP) analog 8-pCPT-2-O-Me-cAMP. This cell-permeable compound is designed to selectively activate Exchange Proteins directly Activated by cAMP (Epac), key guanine nucleotide exchange factors for the small GTPase Rap1, while exhibiting minimal cross-activation of Protein Kinase A (PKA).

Molecular Formula C20H21ClN5O8PS
Molecular Weight 557.9 g/mol
Cat. No. B605024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-pCPT-2-O-Me-cAMP-AM
Synonyms007AM;  007 AM;  007-AM;  8 CPT-AM;  8-CPT AM;  8-CPT-AM
Molecular FormulaC20H21ClN5O8PS
Molecular Weight557.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
InChIKeyFZMWUFYPEVDWPA-SILPBKOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-pCPT-2-O-Me-cAMP-AM: Cell-Permeable, Epac-Selective cAMP Analog for Targeted Signal Transduction Studies


8-pCPT-2-O-Me-cAMP-AM (CAS 1152197-23-3) is an acetoxymethyl (AM) ester prodrug of the cyclic adenosine monophosphate (cAMP) analog 8-pCPT-2-O-Me-cAMP [1]. This cell-permeable compound is designed to selectively activate Exchange Proteins directly Activated by cAMP (Epac), key guanine nucleotide exchange factors for the small GTPase Rap1, while exhibiting minimal cross-activation of Protein Kinase A (PKA) [2]. The AM ester modification enables efficient passive diffusion across the plasma membrane; once intracellular, endogenous esterases cleave the AM group to release the active Epac agonist 8-pCPT-2-O-Me-cAMP [1].

Critical Functional Distinctions: Why 8-pCPT-2-O-Me-cAMP-AM is Not Interchangeable with Other cAMP Analogs


Substituting 8-pCPT-2-O-Me-cAMP-AM with closely related cAMP analogs such as the non-AM ester (8-pCPT-2-O-Me-cAMP) or the sodium salt (8-CPT-2Me-cAMP) fundamentally compromises experimental outcomes. The non-AM ester exhibits negligible cell permeability and fails to induce key functional responses like Rap1 activation and insulin secretion in intact cells at comparable concentrations [1]. Similarly, while 8-CPT-2Me-cAMP activates Epac in vitro, its utility in cellular assays is severely limited by poor membrane penetration, necessitating higher concentrations and risking off-target effects . The AM ester of 8-pCPT-2-O-Me-cAMP uniquely overcomes these barriers, enabling robust intracellular Epac activation with superior potency and clear discrimination from PKA-mediated pathways [2].

8-pCPT-2-O-Me-cAMP-AM: Quantitative Evidence of Superior Cellular Activity and Functional Selectivity


AM Ester Prodrug Increases Cellular Efficiency by 100- to 1000-Fold Compared to Parent Compound

In a direct head-to-head evaluation, the AM ester precursor 8-pCPT-2-O-Me-cAMP-AM was found to be 100 to 1000 times more efficient under biological conditions than the parental compound 8-pCPT-2-O-Me-cAMP [1]. This dramatic improvement in efficiency is attributed to the enhanced membrane permeability conferred by the AM ester, which allows the prodrug to readily enter cells where it is hydrolyzed to the active Epac agonist [1].

Cell Permeability Prodrug Activation cAMP Signaling Epac Agonist

AM Ester, but Not Non-AM Ester, Stimulates Insulin Secretion in Pancreatic Beta Cells

A direct comparison in rat INS-1 insulinoma cells demonstrated a stark functional divide. The non-AM ester of 8-pCPT-2'-O-Me-cAMP, at concentrations of 10-100 µM, failed to stimulate insulin secretion [1]. In contrast, the AM ester, 8-pCPT-2-O-Me-cAMP-AM, robustly stimulated insulin secretion under the same conditions [1]. This effect was further validated in mouse islets, where 10 µM of the AM ester stimulated secretion, while the non-AM ester did not [1].

Insulin Secretion Pancreatic Beta Cells Type 2 Diabetes Epac Signaling

Superior Rap1 GTPase Activation in Intact Cells Compared to Non-AM Ester

Consistent with its functional effects, the AM ester demonstrated a clear advantage in activating the downstream effector Rap1. In INS-1 cells, the non-AM ester of 8-pCPT-2'-O-Me-cAMP was a weak activator of Rap1 [1]. In stark contrast, the AM ester potently activated Rap1 GTPase [1], confirming that cellular uptake is the primary determinant of biological activity for this compound class.

Rap1 GTPase Cell Adhesion Epac Signaling GTPase Activation Assay

Maintains Epac Selectivity with Minimal PKA Cross-Activation at Functional Concentrations

At low, physiologically relevant concentrations (1-10 µM), 8-pCPT-2'-O-Me-cAMP-AM activates Rap1 GTPase but exhibits little or no ability to activate Protein Kinase A (PKA), as validated by in vitro PKA activity assays measuring Kemptide phosphorylation [1]. This selective activation was further confirmed in human islets, where 10 µM of the compound failed to stimulate phosphorylation of the PKA substrates CREB and Kemptide [2].

Signal Transduction Selectivity PKA Epac cAMP Crosstalk

In Vivo Functional Efficacy: AM Ester Reduces Ischemia-Reperfusion Renal Injury

The translational potential of targeting Epac is underscored by in vivo studies. Intrarenal administration of 8-pCPT-2'-O-Me-cAMP-AM in a mouse model of ischemia-reperfusion injury significantly reduced renal failure [1]. This protective effect was associated with decreased expression of the tubular cell stress marker clusterin-α and preserved lateral β-catenin expression, indicative of maintained tubular epithelial barrier function [1].

Renal Ischemia-Reperfusion Injury Acute Kidney Injury Epac-Rap1 Signaling In Vivo Pharmacology

High-Impact Applications for 8-pCPT-2-O-Me-cAMP-AM in Epac-Focused Discovery


Dissecting cAMP-Dependent Insulin Secretion Pathways in Pancreatic Islet Research

Leverage the robust, cell-permeable nature and Epac selectivity of 8-pCPT-2-O-Me-cAMP-AM to specifically interrogate the Epac-Rap1 arm of cAMP signaling in pancreatic beta cells and isolated islets. As demonstrated in INS-1 cells and both mouse and human islets [REFS-1, REFS-2], this compound reliably stimulates insulin secretion without activating PKA, enabling clear delineation of pathway contributions. This is essential for identifying novel therapeutic targets for type 2 diabetes that act downstream of the incretin axis.

Investigating Endothelial Barrier Function and Vascular Permeability

Utilize 8-pCPT-2-O-Me-cAMP-AM to induce Rap1 activation and promote junction tightening in endothelial cell models such as HUVECs [REFS-1, REFS-2]. This application is critical for studying the molecular mechanisms governing vascular integrity and for screening compounds aimed at preventing or reversing pathological vascular leak in conditions like sepsis, acute respiratory distress syndrome (ARDS), and diabetic retinopathy.

Preclinical Modeling of Ischemia-Reperfusion Injury and Tissue Protection

Apply 8-pCPT-2-O-Me-cAMP-AM in both in vitro hypoxia models and in vivo ischemia-reperfusion studies to evaluate the protective capacity of Epac-Rap1 signaling. Evidence from renal models demonstrates its ability to preserve epithelial barrier function and reduce organ failure [1]. This compound serves as a crucial pharmacological tool for validating Epac as a therapeutic target in acute kidney injury, myocardial infarction, and stroke research.

Serving as a Pathway-Specific Control in cAMP Crosstalk Studies

Employ 8-pCPT-2-O-Me-cAMP-AM in conjunction with a PKA-selective analog (e.g., 6-Bnz-cAMP-AM) to cleanly separate and compare the distinct cellular outputs of Epac versus PKA activation [1]. Its established selectivity profile makes it an indispensable control reagent for experiments involving broad-spectrum cAMP agonists (like forskolin or 8-Br-cAMP) or when validating novel cAMP biosensors and downstream effectors.

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